![molecular formula C23H23N3O4S B3205277 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 1040642-55-4](/img/structure/B3205277.png)
3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Description
Imidazo[2,1-b]thiadiazole derivatives have been studied for their potential as anticancer agents . They have been synthesized and screened for their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells .
Synthesis Analysis
A new series of imidazo[2,1-b][1,3,4]thiadiazole derivatives was efficiently synthesized . The synthesis started from 6-(4-bromophenyl)imidazo[2,1-b]thiazole .
Chemical Reactions Analysis
The antitumor activity of a series of 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indoles was assessed . Some of these compounds showed antiproliferative activity against a full panel of sixty human cancer lines .
Future Directions
The results of the studies on similar compounds will support further studies to increase the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures in the development of new antitumor compounds against pancreatic diseases .
properties
IUPAC Name |
3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-28-19-11-16(12-20(29-2)22(19)30-3)24-21(27)10-9-17-14-31-23-25-18(13-26(17)23)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFUZSSRXMJDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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